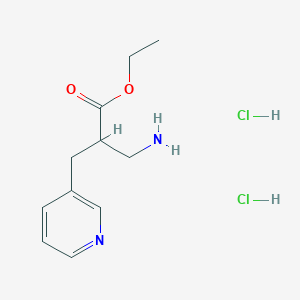
2-Morpholinopyridine-4-boronic acid
説明
2-Morpholinopyridine-4-boronic acid, also known as 2-Morpholinopyridine-4-boronic acid pinacol ester, is a chemical compound with the empirical formula C15H23BN2O3 . It has a molecular weight of 290.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of boronic acids, such as 2-Morpholinopyridine-4-boronic acid, is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has been performed on a nanomole scale with high synthesis success rates .
Molecular Structure Analysis
The SMILES string for 2-Morpholinopyridine-4-boronic acid is CC1(OB(C2=CC=NC(N3CCOCC3)=C2)OC1(C)C)C . The InChI key is HZJIGVGLNZISJU-UHFFFAOYSA-N .
Chemical Reactions Analysis
Boronic acids, such as 2-Morpholinopyridine-4-boronic acid, are used as building blocks and synthetic intermediates . They are involved in various transformations including the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical And Chemical Properties Analysis
2-Morpholinopyridine-4-boronic acid is a solid . It is stable under normal conditions . Incompatible materials include oxidizing agents .
科学的研究の応用
Suzuki–Miyaura Coupling
The compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
Separation Technologies
Boronic acids are also used for electrophoresis of glycated molecules . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This includes the interference in signalling pathways, enzyme inhibition and cell delivery systems .
Protodeboronation
The compound can be used in the protodeboronation process . This process involves the use of less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity (single exposure) can occur, with the respiratory system being a target organ .
特性
IUPAC Name |
(2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYCUINOUZEQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678218 | |
| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyridine-4-boronic acid | |
CAS RN |
952206-85-8 | |
| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)



![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)
![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)




